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Compound of Interest

Compound Name: BG11

Cat. No.: B15580790

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to help researchers, scientists, and drug development professionals identify and
resolve common contamination issues encountered in BG11 cultures.

Frequently Asked Questions (FAQS)

Q1: What are the most common types of contaminants in BG11 cultures?

Al: BG11 cultures are susceptible to a variety of biological contaminants that can impede the
growth of cyanobacteria and affect experimental outcomes. The most prevalent contaminants
include:

» Bacteria: Various heterotrophic bacteria can thrive in the nutrient-rich BG11 medium.[1]
Common bacterial contaminants include species of Pannonibacter, Rhizobium, and
Brevundimonas.[1][2]

e Fungi: Fungal spores are ubiquitous and can easily contaminate cultures, leading to visible
mold growth.

e Protozoa and Zooplankton: Grazers such as ciliates, amoebas, and rotifers can rapidly
consume cyanobacteria populations.[3] Rotifers like Brachionus calyciflorus are particularly
destructive grazers.[1]

o Other Algae: Eukaryotic microalgae can outcompete cyanobacteria for nutrients and light.
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» Viruses: Cyanophages can infect and lyse cyanobacterial cells.

Q2: How can | visually identify contamination in my BG11 culture?

A2: Visual inspection is the first step in identifying potential contamination. Key signs include:

 Turbidity or cloudiness: An unusual increase in turbidity that is not attributable to
cyanobacterial growth can indicate bacterial contamination.

o Film or pellicle formation: A film on the surface of the liquid culture or on the walls of the flask
can be a sign of bacterial or fungal contamination.

o Clumps or aggregates: The formation of visible clumps or aggregates in a normally
dispersed culture can indicate fungal growth or bacterial bio-film formation.

o Color change: Any deviation from the typical blue-green color of a healthy cyanobacterial
culture may suggest the presence of other pigmented microorganisms like different algae or
bacteria.

 Visible motile organisms: Small, fast-moving organisms, when viewed under a dissection
microscope or sometimes with the naked eye, are likely zooplankton grazers.

Q3: What are the primary sources of contamination in BG11 cultures?

A3: Contamination can be introduced at various stages of the culture process. Common
sources include:

o Inadequate sterilization: Improperly autoclaved medium, glassware, or equipment is a
primary source of contamination.

» Airborne contaminants: Spores of fungi and bacteria, as well as dust particles carrying
microbes, can enter cultures that are not handled under sterile conditions (e.g., in a laminar
flow hood).

o Contaminated stock cultures: The initial inoculum may already contain contaminating
organisms.
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» Non-sterile water: Using water that has not been properly deionized and sterilized can
introduce a wide range of contaminants.

o Operator error: Poor aseptic technique during transfers and handling can introduce
contaminants from the skin, breath, or clothing.

Troubleshooting Guides

Issue 1: My BG11 culture has become cloudy and has a
foul odor.

Possible Cause: Bacterial contamination.
Troubleshooting Steps:
e Microscopic Examination:
o Prepare a wet mount of your culture.
o Observe under a phase-contrast microscope at high magnification (400x to 1000x).

o Look for small, non-pigmented, motile or non-motile cells that are distinct from your
cyanobacteria. Bacteria are typically much smaller than cyanobacterial cells.

e Plating on Nutrient Agar:

o To confirm the presence of heterotrophic bacteria, streak a loopful of your culture onto a
nutrient-rich agar plate (e.g., Luria-Bertani (LB) agar or Nutrient Agar).

o Incubate the plate in the dark at room temperature or 30°C for 24-48 hours.
o The appearance of bacterial colonies will confirm contamination.
Solutions:

o For mild contamination: Attempt to purify the culture using serial dilution and plating on fresh
BG11 agar plates.
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e For heavy contamination: It is often best to discard the contaminated culture and start a new
one from a clean stock.

e Antibiotic Treatment (Use with caution): In some cases, a broad-spectrum antibiotic cocktail
can be used to eliminate bacteria. However, this should be a last resort as it can also affect
the cyanobacteria and lead to antibiotic resistance.[4]

Issue 2: | see fuzzy balls or a film growing in my culture.

Possible Cause: Fungal contamination.
Troubleshooting Steps:

 Visual Inspection: Look for flamentous growth, which may appear as white, green, or black
fuzzy patches.

e Microscopic Examination:

o Prepare a wet mount of the suspicious growth.

o Observe under a microscope at 100x to 400x magnification.

o Look for the characteristic hyphae (long, branching filaments) and spores of fungi.
Solutions:

o Physical Removal: For early-stage contamination, you may be able to physically remove the
fungal colony with a sterile loop or pipette.

 Purification: Use serial dilution and plating on BG11 agar to isolate single cyanobacterial
colonies away from the fungus.

» Antifungal Agents (Use with caution): Fungicides can be used, but their toxicity to
cyanobacteria must be carefully evaluated.

Issue 3: My cyanobacteria culture is rapidly declining,
and | see small, fast-moving organisms.
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Possible Cause: Zooplankton (e.g., rotifers, ciliates) contamination.

Troubleshooting Steps:

» Visual and Microscopic Examination:
o Observe the culture flask against a light source; you may see tiny organisms swimming.
o Use a dissection microscope for a closer look.

o For higher magnification, prepare a wet mount and observe under a light microscope.
Rotifers and ciliates are much larger than cyanobacteria and have characteristic shapes
and movements.

Solutions:

 Filtration: For flamentous cyanobacteria, you may be able to separate them from smaller
grazers by passing the culture through a filter with a pore size that retains the cyanobacteria
but allows the zooplankton to pass through.

» Micropipetting: Under a dissection microscope, use a micropipette to transfer a small,
uncontaminated portion of the cyanobacterial culture to a fresh, sterile medium.

o Chemical Treatment: In some large-scale cultures, specific chemicals can be used to control
zooplankton, but this is not typically recommended for laboratory-scale research cultures due
to potential toxicity.

Experimental Protocols
Protocol 1: Preparation of Sterile BG11 Medium

Materials:
e Stock solutions of BG11 components
e Deionized water (dH20)

e 1M HCl and 1M NaOH for pH adjustment
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o Autoclavable flasks or bottles

e Autoclave

Procedure:

To prepare 1 liter of BG11 medium, start with approximately 900 mL of dH2O in a large
beaker or flask.[5]

o While stirring, add the required volumes of each stock solution in the correct order to prevent
precipitation.[5]

e Bring the final volume to 1 liter with dH20.[5]

e Adjust the pH to 7.1-7.4 using 1M HCI or 1M NaOH.[6][7]

e Dispense the medium into appropriate culture vessels (e.g., flasks, test tubes).
 Sterilize by autoclaving at 121°C and 15 psi for 15-20 minutes.[6][8]

» Allow the medium to cool to room temperature before use.

Protocol 2: Obtaining Axenic Cultures using Serial
Dilution and Plating

Materials:

o Contaminated liquid BG11 culture

» Sterile BG11 liquid medium

» Sterile BG11 agar plates (1.5% agar)

o Sterile test tubes or microcentrifuge tubes
» Sterile pipettes and tips

» Sterile spreader or inoculating loop
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e Laminar flow hood
Procedure:
e Work in a laminar flow hood to maintain sterility.

o Prepare a series of 10-fold dilutions of the contaminated culture in sterile BG11 liquid
medium. For example, add 1 mL of the contaminated culture to 9 mL of sterile medium to get
a 10~ dilution. Then, take 1 mL of the 10-* dilution and add it to another 9 mL of sterile
medium to get a 102 dilution, and so on, up to 10-8.[9]

e Pipette 100 uL from the higher dilutions (e.g., 10=> to 10~8) onto the surface of BG11 agar
plates.

o Use a sterile spreader to evenly distribute the liquid across the agar surface.

o Seal the plates with parafilm and incubate under appropriate light and temperature
conditions for your cyanobacteria.

o After a few days to weeks, individual cyanobacterial colonies should appear on the plates.

o Under a dissection microscope, inspect the colonies to ensure they are free of visible
contaminants.

» Using a sterile loop or pipette tip, pick a single, isolated colony and transfer it to a small
volume of sterile liquid BG11 medium.

 Incubate the new liquid culture and monitor for any signs of contamination.

Data Presentation

Table 1: Common Contaminants in BG11 Cultures and Their Characteristics
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Contaminant Type

Common
GeneralSpecies

Microscopic
Appearance

Visual Signs in
Culture
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Small, rod-shaped or

Increased turbidity,

Bacteria Rhizobium sp., coccoid cells, may be i
) ] foul odor, surface film
Brevundimonas sp. motile
Funai Aspergillus sp., Filamentous hyphae, Fuzzy growth (white,
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] Large, motile ) )
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(Ciliates) organisms
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Mandatory Visualization
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‘Suspected Contamination in BG11 Culture.

Click to download full resolution via product page

Caption: Troubleshooting workflow for identifying and mitigating common contaminants in
BG11 cultures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b15580790?utm_src=pdf-body-img
https://www.benchchem.com/product/b15580790?utm_src=pdf-body
https://www.benchchem.com/product/b15580790?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

References

1. Overcoming the Biological Contamination in Microalgae and Cyanobacteria Mass
Cultivations for Photosynthetic Biofuel Production - PMC [pmc.ncbi.nim.nih.gov]

2. researchgate.net [researchgate.net]
3. researchgate.net [researchgate.net]

4. A handy method to remove bacterial contamination from fungal cultures - PMC
[pmc.ncbi.nlm.nih.gov]

5. web.biosci.utexas.edu [web.biosci.utexas.edu]

6. research.csiro.au [research.csiro.au]

7. himedialabs.com [himedialabs.com]

8. sagdb.uni-goettingen.de [sagdb.uni-goettingen.de]

9. Isolation of axenic cyanobacterium and the promoting effect of associated bacterium on
axenic cyanobacterium - PMC [pmc.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Technical Support Center: BG11 Culture
Contamination]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15580790#common-contaminants-in-bgl1-cultures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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